molecular formula C17H22N4O2S B2581989 N-isopentyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide CAS No. 941974-73-8

N-isopentyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

Cat. No. B2581989
CAS RN: 941974-73-8
M. Wt: 346.45
InChI Key: DIMZPIYLRDJRMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar thiazole compounds often involves the reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide and cyclization with thiourea under reflux conditions . Further reaction of the resulting thiazoles with ethyl 2-cyano-3,3-bis(methylthio)acrylate in DMF and K2CO3 as a base under room temperature can yield new thiazole molecules .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole molecules, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Scientific Research Applications

Background

N-isopentyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a five-membered ring. These compounds, including various derivatives, have been extensively studied for their potential applications in scientific research, particularly for their biological activities and their roles in developing therapeutic agents.

Anticancer Activity

One of the most prominent areas of research for thiazole derivatives is their anticancer activity. Thiazole-5-carboxamide derivatives, similar in structure to N-isopentyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide, have been synthesized and evaluated for their anticancer properties. For example, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and showed significant anticancer activity against various cancer cell lines, including A-549, Bel7402, and HCT-8. Among these compounds, the one with a 4-chloro-2-methylphenyl amido substituent demonstrated the highest activity, indicating the potential of thiazole derivatives in cancer therapy (Cai et al., 2016).

Enzyme Inhibition

Thiazole derivatives also play a crucial role in enzyme inhibition, which can be leveraged for therapeutic applications. For instance, certain thiazole derivatives have been identified as potent inhibitors of Src/Abl kinase, with significant antiproliferative activity against hematological and solid tumor cell lines. These compounds have demonstrated robust in vivo activity and favorable pharmacokinetic profiles, suggesting their potential as oncology drugs (Lombardo et al., 2004).

Synthesis and Characterization

The synthesis and characterization of thiazole derivatives are vital for their development as pharmacological agents. Efficient synthetic routes have been established for various thiazole compounds, providing access to derivatives with potential bioavailability and oral drug properties. Such studies are essential for the development of new therapeutic agents based on the thiazole scaffold (Kim et al., 2019).

Mechanism of Action

While the specific mechanism of action for N-isopentyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is not mentioned in the search results, thiazole molecules have been found to have diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Future Directions

The thiazole molecule has fascinated the interest of researchers due to their ready accessibility and good chemical and biological activities . Therefore, it is expected that more research will be conducted on thiazole compounds, including N-isopentyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide, to explore their potential applications in various fields.

properties

IUPAC Name

4-methyl-N-(3-methylbutyl)-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-11(2)9-10-18-15(22)14-12(3)19-17(24-14)21-16(23)20-13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H,18,22)(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMZPIYLRDJRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopentyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

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